Heptylamine
Overview
Description
Heptylamine, also known as 1-heptanamine, is an organic compound with the molecular formula C7H17N. It is a primary amine with a seven-carbon alkyl chain attached to an amino group. This compound is a colorless liquid with a strong, fishy odor, and it is soluble in water and organic solvents. It is used in various industrial applications, including as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Heptylamine, also known as 1-Aminoheptane, is a simple aliphatic amineIt has been found to interact with certain enzymes and receptors in the body .
Mode of Action
It is known to act as a vasoconstrictor nasal decongestant . This suggests that it may interact with adrenergic receptors, causing vasoconstriction and reducing nasal congestion.
Biochemical Pathways
It is known that amines can participate in a variety of biochemical reactions, including acting as substrates for transaminases and other enzymes involved in amino acid metabolism
Pharmacokinetics
It may undergo metabolism by enzymes such as monoamine oxidase
Result of Action
As a vasoconstrictor nasal decongestant, it likely causes constriction of blood vessels in the nasal passages, reducing swelling and congestion
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect its reactivity and stability. For example, as an amine, this compound can react with acids to form salts, which may alter its properties and effects
Biochemical Analysis
Biochemical Properties
Heptylamine exhibits agonistic activity towards the serotonin 5-HT1A receptor This suggests that it may interact with proteins and enzymes involved in serotonin signaling pathways
Cellular Effects
It has been used as an internal standard in the determination of biogenic monoamines and biogenic diamines by the fluorescence-HPLC method . This suggests that this compound may have some influence on cellular processes related to these biogenic amines.
Molecular Mechanism
It is known to exhibit agonistic activity towards the serotonin 5-HT1A receptor , suggesting that it may bind to this receptor and influence its activity
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently lacking
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptylamine can be synthesized through several methods. One common method involves the reduction of heptanenitrile (heptanenitrile is reduced using hydrogen gas in the presence of a metal catalyst such as palladium on carbon). Another method involves the reaction of heptanal with ammonia in the presence of a reducing agent like sodium borohydride .
Industrial Production Methods: In industrial settings, this compound is often produced by the hydrogenation of heptanenitrile. This process involves the use of high-pressure hydrogen gas and a metal catalyst to convert heptanenitrile to this compound. The reaction is typically carried out at elevated temperatures and pressures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: Heptylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form heptanal or heptanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: this compound can be reduced to form heptane using strong reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Heptanal, heptanoic acid.
Reduction: Heptane.
Substitution: Secondary and tertiary amines.
Scientific Research Applications
Heptylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in the preparation of various compounds.
Biology: this compound is used in the study of biological amines and their roles in cellular processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antihistamines and antidepressants.
Industry: this compound is used in the production of agrochemicals, surfactants, and corrosion inhibitors
Comparison with Similar Compounds
Heptylamine can be compared with other alkylamines, such as:
Hexylamine (C6H15N): Similar to this compound but with a six-carbon alkyl chain. It has similar chemical properties but slightly different reactivity due to the shorter chain length.
Octylamine (C8H19N): Similar to this compound but with an eight-carbon alkyl chain. It has similar chemical properties but slightly different reactivity due to the longer chain length.
Butylamine (C4H11N): A shorter-chain alkylamine with different physical and chemical properties compared to this compound
This compound is unique in its specific chain length, which influences its solubility, reactivity, and applications in various fields.
Properties
IUPAC Name |
heptan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-2-3-4-5-6-7-8/h2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYIASZWHGOTOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
130166-51-7 | |
Record name | 1-Heptanamine, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130166-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7020681 | |
Record name | Heptylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111-68-2 | |
Record name | Heptylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Heptanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2074 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Heptanamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Heptylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.542 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Heptylamine reversibly inhibits VRACs in a dose-dependent manner, with an IC50 value of 260 μM. [] This inhibition is reduced under hypotonic conditions, suggesting that this compound's diffusion into the membrane contributes to its inhibitory effect. []
A: Phascoline and phascolosomine, two natural guanidine derivatives containing this compound moieties, affect cultured rat cardiac cells. Phascoline (N-(3-guanidinopropionyl)-2-hydroxy-n-heptylamine) and phascolosomine (N-(3-guanidinoisobutyryl)-2-methoxy-n-heptylamine) stop cardiac cell beating at concentrations greater than or equal to 10 -3 M. [] This effect is attributed to the amino alcohol or amino ether moiety of the molecule, where the this compound group resides. []
A: this compound, in its protonated form (heptylammonium), blocks basolateral potassium channels in T84 human intestinal crypt epithelia. [] This blockage inhibits cAMP-dependent chloride secretion, a process crucial for intestinal fluid regulation. [] Notably, octylamine exhibits stronger inhibition than this compound in this context. []
ANone: this compound has the molecular formula C7H17N and a molecular weight of 115.22 g/mol.
A: this compound is employed in plasma polymerization to create thin films with tailored surface properties. [, , , ] These films, often referred to as this compound plasma polymers (HApp), can be deposited onto various substrates, including metals, polymers, and ceramics. [, , , ]
A: HApp coatings enhance the hydrophilicity of materials like Ti6Al4V alloy, promoting cell adhesion and proliferation. [] The degree of hydrophilicity can be controlled by adjusting the deposition time during plasma polymerization. [] Additionally, HApp coatings on nanoporous alumina membranes enable control over pore size and surface chemistry, expanding their applications in molecular separation, cell culture, and biosensing. []
A: Yes, this compound plasma polymerization is a promising technique for generating drug-eluting coatings on solid carriers. [, ] This approach has been successfully demonstrated for the controlled release of levofloxacin, an antibiotic. [] The release kinetics of the drug can be modulated by adjusting the thickness of the plasma polymer overlayer. [] Similarly, fluconazole, an antifungal drug, can be incorporated into HApp coatings for sustained release, effectively preventing Candida albicans biofilm formation. []
A: The inclusion of silver nanoparticles within HApp films significantly enhances their antibacterial properties. [] This is achieved by immersing HApp films in silver nitrate solutions, followed by reduction using sodium borohydride. [] The resulting Ag@HApp films exhibit potent antibacterial activity against both Escherichia coli and Staphylococcus aureus. []
A: While this compound itself isn't a catalyst, its presence can influence catalytic processes. For example, the synthesis of N-propargyl-R-2-heptylamine utilizes copper iodide as a catalyst, highlighting the role of metal catalysts in reactions involving this compound. []
A: Oxathis compound analogues with the oxygen atom closer to the alpha-carbon exhibit a more pronounced, albeit reversible, inactivation of MAO B. [] This finding supports the hypothesis that the inductive effect of the oxygen atom plays a crucial role in enzyme inactivation. []
A: Introducing a hydroxyl group at the 6-position of 6-methyl-2-heptylamine diminishes its vasopressor activity but enhances its myocardial stimulant activity. [] The resulting compounds, 6-hydroxy-6-methyl-2-heptylamine and 6-hydroxy-6-methyl-2-heptyl methylamine, exhibit oral activity, increase myocardial contraction force, and increase heart rate. []
A: Increasing the chain length of alkylamines added to C16-C4-C16 results in a more pronounced decrease in the CMC of the gemini surfactant. [] This effect follows the order: octylamine > this compound > hexylamine > pentylamine > butylamine. [] This suggests a synergistic interaction between the gemini surfactant and alkylamines, with longer chain alkylamines exhibiting greater synergism. []
ANone: The provided research primarily focuses on the fundamental chemical and biological interactions of this compound and its derivatives. These aspects, while important for a comprehensive understanding of the compound, are not directly addressed in the provided research papers.
A: In the 1930s, researchers discovered that extracts from mammalian tissues, capable of oxidizing adrenaline, also acted on other amines, including tyramine, tryptamine, and aliphatic amines like isoamylamine and this compound. [] This observation led to the hypothesis that a single oxidase enzyme might be responsible for the oxidation of various amine substrates. [] This finding marked a significant milestone in understanding amine metabolism and paved the way for further research into the specific enzymes involved and their physiological roles.
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